Tecarfarin Sodium

Description

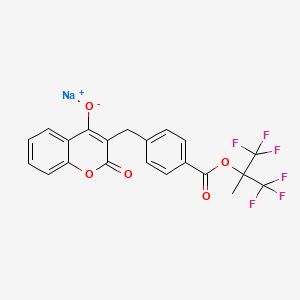

Structure

3D Structure of Parent

Properties

CAS No. |

1004551-83-0 |

|---|---|

Molecular Formula |

C21H13F6NaO5 |

Molecular Weight |

482.3 g/mol |

IUPAC Name |

sodium 3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |

InChI |

InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |

InChI Key |

DTAROZQXDYVCQR-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |

Origin of Product |

United States |

Foundational & Exploratory

Tecarfarin Sodium and its Mechanism of Action on VKORC1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecarfarin sodium is a novel oral anticoagulant that, like warfarin, acts as a vitamin K antagonist. Its primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification (gamma-carboxylation) of several blood coagulation factors. Unlike warfarin, which is metabolized by the highly polymorphic cytochrome P450 (CYP) enzyme system, tecarfarin is primarily metabolized by carboxylesterases.[1][2] This key difference in metabolism suggests that tecarfarin may offer a more predictable anticoagulant response, with potentially fewer drug-drug interactions and a reduced impact of genetic variations in CYP enzymes.[1][2] This guide provides an in-depth technical overview of tecarfarin's mechanism of action on VKORC1, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Vitamin K Cycle and the Role of VKORC1

The vitamin K cycle is a crucial physiological process that facilitates the activation of vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X.[3] The cycle involves the conversion of vitamin K between three forms: quinone, hydroquinone, and epoxide.

-

Reduction of Vitamin K Quinone: Dietary vitamin K in its quinone form is reduced to the active hydroquinone form.

-

Gamma-Carboxylation: Vitamin K hydroquinone serves as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins. This carboxylation is essential for their biological activity, enabling them to bind calcium and participate in the coagulation cascade.

-

Oxidation to Vitamin K Epoxide: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.

-

Reduction of Vitamin K Epoxide: VKORC1, an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of vitamin K epoxide back to vitamin K quinone, thus completing the cycle and regenerating the substrate for the initial reduction step.[4][5]

By inhibiting VKORC1, vitamin K antagonists like tecarfarin disrupt this cycle, leading to a depletion of the active vitamin K hydroquinone. This, in turn, impairs the gamma-carboxylation of clotting factors, resulting in the production of under-carboxylated, inactive forms and a subsequent reduction in blood coagulability.

Mechanism of Action of Tecarfarin on VKORC1

This compound is a non-competitive inhibitor of VKORC1.[3][6] This means that tecarfarin binds to a site on the enzyme that is distinct from the active site where the substrate (vitamin K epoxide) binds. The binding of tecarfarin to this allosteric site induces a conformational change in the enzyme, which reduces its catalytic activity without preventing the substrate from binding.

The non-competitive nature of tecarfarin's inhibition is a key characteristic that differentiates its interaction with VKORC1 from some other inhibitors. This mechanism implies that increasing the concentration of the substrate (vitamin K epoxide) will not overcome the inhibitory effect of tecarfarin.

Signaling Pathway of Tecarfarin's Action

The following diagram illustrates the vitamin K cycle and the point of inhibition by tecarfarin.

Caption: The Vitamin K cycle and Tecarfarin's point of inhibition.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of tecarfarin with VKORC1 and its clinical effects.

In Vitro Inhibition of Human Liver Microsomal VKORC1

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| Tecarfarin | 0.67[3] | 0.49 - 0.63[3] | Non-competitive[3] |

| Warfarin | 0.84[3] | 0.53 - 0.69[3] | Non-competitive[3] |

| ATI-5900 (metabolite) | 270[3] | 273 - 423[3] | Poor inhibitor[3] |

Clinical Efficacy from the EMBRACE-AC Trial

| Parameter | Tecarfarin (n=303) | Warfarin (n=304) | p-value |

| Time in Therapeutic Range (TTR) | 72.3%[7] | 71.5%[7] | 0.51[7] |

| TTR in patients on CYP2C9-interacting drugs | 72.2% (n=92)[7] | 69.9% (n=87)[7] | 0.15[7] |

| TTR in patients with CYP2C9 variant allele and on interacting drugs | 76.5% (n=24)[7] | 69.5% (n=31)[7] | 0.09[7] |

Note: Specific TTR data broken down by VKORC1 genotype from the EMBRACE-AC trial were not publicly available in the reviewed literature.

Experimental Protocols

VKORC1 Inhibition Assay Using Human Liver Microsomes

This protocol is based on the methodology described by Bowersox et al. (2010).[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of tecarfarin on VKORC1 activity in human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

This compound

-

Warfarin (as a comparator)

-

ATI-5900 (tecarfarin metabolite)

-

Vitamin K1 epoxide (substrate)

-

Dithiothreitol (DTT) as a reducing agent

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

Internal standard (e.g., Vitamin K2)

-

Acetonitrile or other suitable organic solvent for extraction

-

HPLC system with a suitable column (e.g., C18) and a fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of tecarfarin, warfarin, and ATI-5900 in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of vitamin K1 epoxide.

-

Prepare the incubation buffer containing DTT.

-

-

IC50 Determination:

-

In duplicate, incubate HLM with a fixed concentration of vitamin K1 epoxide (e.g., 3.25 µM) and varying concentrations of the test compounds (tecarfarin, warfarin, ATI-5900).

-

Include a control incubation with no inhibitor to determine 100% enzyme activity.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the amount of vitamin K1 formed. The fluorescence detector should be optimized for Vitamin K1 detection (excitation ~244 nm, emission ~430 nm).[3]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Ki Determination (for non-competitive inhibition):

-

Perform a series of kinetic experiments with varying concentrations of the substrate (vitamin K1 epoxide) at several fixed concentrations of the inhibitor (tecarfarin or warfarin).

-

For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

For a non-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the x-axis.

-

The Ki can be determined from a secondary plot of the y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

-

Experimental Workflow for VKORC1 Inhibition Assay

Caption: Workflow for the in vitro VKORC1 inhibition assay.

Conclusion

This compound is a non-competitive inhibitor of VKORC1, a key enzyme in the vitamin K cycle. Its in vitro potency is comparable to that of warfarin. The primary distinguishing feature of tecarfarin is its metabolism by carboxylesterases, which avoids the complexities associated with the CYP450 system that metabolizes warfarin. This characteristic suggests a potential for a more predictable anticoagulant response, particularly in patients with genetic variations in CYP enzymes or those taking concomitant medications that interact with the CYP450 pathway. While the EMBRACE-AC trial did not demonstrate overall superiority of tecarfarin over well-managed warfarin in terms of TTR, it did show favorable trends in certain patient subpopulations. Further research, particularly focusing on the impact of VKORC1 genotypes on tecarfarin's efficacy and dosing, will be crucial in fully elucidating its clinical utility and potential advantages in specific patient populations. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of anticoagulation.

References

- 1. researchgate.net [researchgate.net]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cadrenal.com [cadrenal.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. A randomised, double blind comparison of tecarfarin, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural and Mechanistic Divergence of Tecarfarin and Warfarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional distinctions between Tecarfarin and warfarin, two vitamin K antagonists utilized for anticoagulation. Tecarfarin was developed to address the well-documented limitations of warfarin, primarily its variable metabolism and numerous drug interactions. This document will delve into the core chemical differences, their impact on metabolic pathways, and the resulting clinical implications, supported by quantitative data and detailed experimental insights.

Core Structural Differences: A Tale of Two Molecules

At the heart of their divergent pharmacological profiles lie fundamental differences in their chemical structures. While both molecules share a 4-hydroxycoumarin core essential for their anticoagulant activity, the key distinction is found in their side chains.

Warfarin , a racemic mixture of (R)- and (S)-enantiomers, possesses a phenylbutyl side chain. This structural feature renders it a substrate for the cytochrome P450 (CYP) enzyme system, particularly CYP2C9, for its metabolism.[1][2]

Tecarfarin , in contrast, was specifically designed with a hexafluoroisopropanol ester moiety.[3] This structural modification directs its metabolism away from the CYP450 pathway and towards hydrolysis by carboxylesterases.[4][5]

Figure 1: Chemical Structure of Warfarin.

Figure 2: Chemical Structure of Tecarfarin.

Mechanism of Action: A Shared Target

Both Tecarfarin and warfarin exert their anticoagulant effects by competitively inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][6] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form. This reduced vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and regulatory proteins C and S.[1][7] By inhibiting VKORC1, both drugs lead to the production of under-carboxylated, inactive clotting factors, thereby reducing the propensity for blood clot formation.[1][7]

Diagram 1: The Vitamin K Epoxide Reductase (VKOR) Cycle and the inhibitory action of Warfarin and Tecarfarin.

Metabolic Pathways: The Critical Point of Divergence

The most significant distinction between Tecarfarin and warfarin lies in their metabolic pathways. This difference is the primary driver behind Tecarfarin's development and its potential for a more predictable clinical profile.

Warfarin's Metabolism: Warfarin is metabolized primarily by the hepatic cytochrome P450 system. The more potent (S)-enantiomer is predominantly metabolized by CYP2C9, while the (R)-enantiomer is metabolized by multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4.[1][2] This reliance on the CYP450 system, particularly CYP2C9, makes warfarin susceptible to:

-

Genetic Polymorphisms: Variations in the CYP2C9 gene can significantly alter warfarin metabolism, leading to a wide inter-individual variability in dose requirements and an increased risk of adverse events.[8][9][10]

-

Drug-Drug Interactions: Many commonly prescribed medications can either inhibit or induce CYP2C9 activity, leading to unpredictable fluctuations in warfarin's anticoagulant effect.[7]

Tecarfarin's Metabolism: Tecarfarin was engineered to bypass the polymorphic CYP450 system. It is primarily metabolized via hydrolysis by human carboxylesterase 2 (hCE-2) to a single, inactive metabolite, ATI-5900.[3][4][5] This metabolic pathway offers several potential advantages:

-

Reduced Genetic Variability: The influence of CYP2C9 polymorphisms on Tecarfarin's metabolism is eliminated.

-

Fewer Drug-Drug Interactions: The potential for interactions with drugs that inhibit or induce CYP enzymes is significantly reduced.[4][11]

Diagram 2: A comparative overview of the metabolic pathways of Warfarin and Tecarfarin.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the pharmacokinetics and pharmacodynamics of Tecarfarin and warfarin.

Table 1: In Vitro VKORC1 Inhibition

| Compound | IC50 (µM) | Inhibition Type |

| Tecarfarin | 0.67[4] | Non-competitive[4] |

| Warfarin | 0.84[4] | Non-competitive[4] |

| ATI-5900 (Tecarfarin Metabolite) | 270[4] | Poor inhibitor[4] |

Table 2: Comparative Pharmacokinetics in Healthy Volunteers and Patients with Chronic Kidney Disease (CKD)

| Parameter | Warfarin | Tecarfarin | Reference |

| Elimination Half-life (Healthy Volunteers) | 20-60 hours[1] | 87-136 hours[11][12] | [1][11][12] |

| Metabolism | CYP2C9 (major), other CYPs[1][6] | Carboxylesterases (hCE-2)[4][5] | [1][4][5][6] |

| Effect of Severe CKD on Plasma Concentration | Increased (S-warfarin: 44%, R,S-warfarin: 27%)[11][13] | Minimally affected (<15% increase)[11][13] | [11][13] |

| Effect of Severe CKD on Elimination Half-life | Increased (S-warfarin: 20%, R,S-warfarin: 8%)[11] | Decreased by 8%[11] | [11] |

Table 3: Clinical Trial Data (EmbraceAC Trial)

| Parameter | Warfarin | Tecarfarin | p-value | Reference |

| Time in Therapeutic Range (TTR) - Overall | 71.5% | 72.3% | 0.51 | [14] |

| TTR in patients on CYP2C9 interacting drugs | 69.9% | 72.2% | 0.15 | [14] |

| TTR in patients with CYP2C9 variant and on interacting drugs | 69.5% | 76.5% | 0.09 | [14] |

Experimental Protocols

In Vitro VKORC1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tecarfarin, warfarin, and ATI-5900 on human liver microsomal VKORC1 activity.[4]

Methodology:

-

Human liver microsomes were used as the source of VKORC1.

-

Experimental incubations were performed in duplicate at a Vitamin K1 epoxide concentration of 3.25 µM.[4]

-

Varying concentrations of Tecarfarin, warfarin, and ATI-5900 were added to the incubations.

-

The rate of conversion of vitamin K1 epoxide to vitamin K1 was measured to determine VKORC1 activity.

-

IC50 values were calculated from the concentration-response curves.[4]

Diagram 3: Experimental workflow for the in vitro VKORC1 inhibition assay.

Pharmacokinetic Study in Patients with Chronic Kidney Disease

Objective: To evaluate the effect of severe chronic kidney disease on the pharmacokinetics of a single dose of Tecarfarin versus warfarin.[13]

Methodology:

-

A randomized, crossover study was conducted with subjects having severe CKD (eGFR < 30 mL/min, not on dialysis) and matched healthy volunteers.[13]

-

Each participant received a single oral dose of either 10 mg of warfarin or 30 mg of Tecarfarin.[13]

-

A washout period was observed before the subjects were crossed over to the other drug.

-

Serial blood samples were collected over time to measure plasma concentrations of the drugs and their metabolites.

-

Pharmacokinetic parameters, including Cmax, tmax, AUC, clearance, and half-life, were calculated and compared between the CKD and healthy volunteer groups for both drugs.[13]

Diagram 4: Experimental workflow for the pharmacokinetic study in patients with chronic kidney disease.

Conclusion

Tecarfarin represents a structurally informed approach to overcome the well-established metabolic liabilities of warfarin. By redirecting metabolism from the highly variable CYP450 system to the more predictable carboxylesterase pathway, Tecarfarin offers the potential for more stable anticoagulation, particularly in patients with genetic variations in CYP2C9 or those taking concomitant medications that interact with this enzyme system. While both drugs share the same mechanism of action by inhibiting VKORC1, their distinct metabolic fates underscore a significant advancement in the development of vitamin K antagonists. Further clinical investigation is warranted to fully elucidate the clinical benefits of Tecarfarin in various patient populations.

References

- 1. Warfarin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. sarms4muscle.com [sarms4muscle.com]

- 4. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. io.nihr.ac.uk [io.nihr.ac.uk]

- 6. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Tecarfarin - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomised, double blind comparison of tecarfarin, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tecarfarin Sodium's Effect on Gamma-Carboxylation of Vitamin K-Dependent Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecarfarin sodium (ATI-5923) is a novel, orally active vitamin K antagonist (VKA) that acts as a potent inhibitor of vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational gamma-carboxylation of several glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins. This modification is essential for the biological activity of coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. Unlike traditional coumarin anticoagulants such as warfarin, tecarfarin is primarily metabolized by carboxylesterases, bypassing the highly polymorphic cytochrome P450 (CYP) system, particularly CYP2C9. This characteristic suggests a more predictable anticoagulant response and a reduced potential for drug-drug interactions. This guide provides an in-depth technical overview of tecarfarin's mechanism of action, its effects on vitamin K-dependent proteins, and relevant experimental data and protocols.

Introduction

Vitamin K-dependent gamma-carboxylation is a crucial post-translational modification that confers calcium-binding properties to a specific class of proteins, enabling their interaction with phospholipid membranes and subsequent biological activity.[1][2][3] In the coagulation cascade, the gamma-carboxylation of factors II, VII, IX, and X is a prerequisite for their activation and the formation of a stable fibrin clot.[1] The vitamin K cycle, a salvage pathway for vitamin K, is central to this process. Vitamin K epoxide reductase (VKOR) is the rate-limiting enzyme in this cycle, responsible for converting vitamin K epoxide back to its active hydroquinone form.[1]

Warfarin, the long-standing oral anticoagulant, exerts its effect by inhibiting VKOR.[1] However, its clinical use is complicated by a narrow therapeutic window, significant inter-individual variability in dose response due to genetic polymorphisms in VKORC1 and CYP2C9, and numerous drug-drug and drug-food interactions.[4] Tecarfarin was developed to address these limitations.[5]

Mechanism of Action of this compound

Tecarfarin is a non-competitive inhibitor of VKORC1.[6][7][8] By blocking this enzyme, tecarfarin depletes the pool of reduced vitamin K, thereby impairing the function of gamma-glutamyl carboxylase (GGCX), the enzyme that catalyzes the carboxylation of glutamate residues.[1][3] This leads to the production of under-carboxylated, and therefore functionally inactive, vitamin K-dependent coagulation factors and anticoagulant proteins.[9] The net effect is a dose-dependent reduction in the pro-coagulant state.

The anticoagulant effect of tecarfarin can be reversed by the administration of vitamin K1, which provides a substrate for the vitamin K cycle that can overcome the enzymatic blockade.[6][10]

Signaling Pathway: The Vitamin K Cycle and the Effect of Tecarfarin

Caption: The Vitamin K cycle and the inhibitory action of Tecarfarin on VKOR.

Quantitative Data on Tecarfarin's Effects

The following tables summarize key quantitative data from preclinical and clinical studies of tecarfarin.

Table 1: In Vitro VKORC1 Inhibition

| Compound | IC50 (µM) in Human Liver Microsomes | Inhibition Type | Reference |

| Tecarfarin | 0.67 | Non-competitive | [6] |

| Warfarin | 0.84 | Non-competitive | [6] |

| ATI-5900 (metabolite) | 270 | Poor inhibitor | [6] |

Table 2: Pharmacokinetic Properties of Tecarfarin

| Parameter | Value | Species/Population | Reference |

| Elimination Half-life (t1/2) | 87 - 136 hours | Healthy Human Volunteers | [11] |

| Elimination Half-life (t1/2) | 107 - 140 hours | Healthy Human Volunteers (MAD) | [11][12] |

| Elimination Half-life (t1/2) | 2.98 - 6.26 hours | Sprague-Dawley Rats | [13] |

| Oral Bioavailability | 80 - 90% | Sprague-Dawley Rats | [13] |

| Metabolism | Carboxylesterases (CYP450-independent) | Human, Rat, Dog | [6][10][13] |

| Primary Metabolite | ATI-5900 (inactive) | Human, Rat, Dog | [6][13] |

Table 3: Effect on Vitamin K-Dependent Coagulation Factors

| Study | Population | Tecarfarin Effect | Warfarin Effect | Reference |

| Comparative Study | Healthy Human Volunteers | Similar reduction in Factors II, VII, IX, and X at comparable INRs | Similar reduction in Factors II, VII, IX, and X at comparable INRs | [11] |

| Atrial Fibrillation Study | Patients with Atrial Fibrillation | Dose-dependent reduction in Factors II, VII, IX, X, Protein C, and Protein S | Not directly compared in this study | [12] |

| Preclinical Study | Beagle Dogs | Dose-dependent decrease in Factor VII and X activity | Dose-dependent decrease in Factor VII and X activity | [6][10] |

Experimental Protocols

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay in Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of tecarfarin, warfarin, and their metabolites on VKORC1 activity.

Methodology:

-

Preparation of Microsomes: Pooled human liver microsomes were obtained from a commercial source.

-

Incubation: Microsomal preparations were incubated with vitamin K1 epoxide (3.25 µM) in the presence of a dithiothreitol (DTT) regenerating system.

-

Test Compounds: Tecarfarin, warfarin, and ATI-5900 were added to the incubations at varying concentrations.

-

Reaction Termination: The enzymatic reaction was stopped by the addition of an organic solvent.

-

Analysis: The formation of vitamin K1 was quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.[6]

Assessment of Anticoagulant Effect in Beagle Dogs

Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of tecarfarin compared to warfarin.

Methodology:

-

Animal Model: Male beagle dogs were used for the study.

-

Drug Administration: Tecarfarin and warfarin were administered orally once daily for a specified period. Doses ranged from 0.2 to 0.3 mg/kg.

-

Blood Sampling: Blood samples were collected at predetermined time points.

-

Coagulation Assays: Prothrombin time (PT) and International Normalized Ratio (INR) were measured using standard laboratory techniques.

-

Factor Activity Assays: The activity of vitamin K-dependent coagulation factors (e.g., Factor VII and Factor X) was determined using chromogenic substrate assays.

-

Pharmacokinetic Analysis: Plasma concentrations of tecarfarin, its metabolite ATI-5900, and warfarin were measured using a validated LC-MS/MS method.[6][10]

Experimental Workflow: In Vivo Anticoagulation Study

Caption: A representative workflow for an in vivo anticoagulation study.

Metabolic Pathway and Clinical Implications

A key differentiator of tecarfarin from warfarin is its metabolic pathway. Tecarfarin is metabolized by carboxylesterases to a single, inactive metabolite, ATI-5900.[6][10][13] This contrasts with warfarin, which is a racemic mixture metabolized primarily by the CYP450 system, with the more potent S-enantiomer being a substrate for CYP2C9.[4] Genetic variations in CYP2C9 are a major source of inter-individual variability in warfarin dose requirements.[4]

By avoiding the CYP2C9 pathway, tecarfarin's pharmacokinetics are not significantly affected by CYP2C9 genotype or by co-administration of CYP2C9 inhibitors.[6][10][14] This has been demonstrated in studies where the CYP2C9 inhibitor amiodarone significantly increased warfarin levels and its anticoagulant effect, but had no impact on tecarfarin.[6][10] Similarly, tecarfarin's pharmacokinetics are not significantly altered in patients with chronic kidney disease, a condition known to affect warfarin metabolism.[15][16][17]

Logical Relationship: Tecarfarin vs. Warfarin Metabolism

Caption: A comparison of the metabolic pathways of Tecarfarin and Warfarin.

Conclusion

This compound is a novel VKOR inhibitor that effectively reduces the gamma-carboxylation of vitamin K-dependent proteins, leading to a potent anticoagulant effect. Its primary advantage over warfarin lies in its metabolism by carboxylesterases, which circumvents the complexities associated with the CYP450 system. This results in a more predictable pharmacokinetic and pharmacodynamic profile, with a lower potential for variability due to genetic factors and drug-drug interactions. The data presented in this guide underscore the potential of tecarfarin as a valuable alternative for oral anticoagulation therapy, particularly in patient populations where stable anticoagulation is challenging to achieve with traditional VKAs. Further clinical investigation is warranted to fully elucidate its role in various therapeutic settings.

References

- 1. mechanism [ch.ic.ac.uk]

- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Antithrombotic activity of the novel oral anticoagulant, Tecarfarin [Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate] in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Tecarfarin - Wikipedia [en.wikipedia.org]

- 15. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin [prnewswire.com]

- 16. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin | tctmd.com [tctmd.com]

... early-stage research on Tecarfarin for thrombosis prevention

An In-depth Technical Guide to the Early-Stage Research of Tecarfarin for Thrombosis Prevention

This technical guide provides a comprehensive overview of the early-stage research and development of tecarfarin, a novel vitamin K antagonist designed for the prevention of thrombosis. Tecarfarin (formerly ATI-5923) aims to offer a more predictable and stable anticoagulation profile compared to traditional therapies like warfarin by utilizing a different metabolic pathway, thereby reducing the potential for drug-drug interactions.

Core Mechanism of Action

Tecarfarin is a structural analogue of warfarin and functions as a vitamin K antagonist.[1][2] It exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex.[1][3] This inhibition disrupts the vitamin K cycle, preventing the post-translational gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][3] Without this carboxylation, these factors cannot bind calcium and participate effectively in the coagulation cascade, thus prolonging blood clotting time.[1] The anticoagulant efficacy is monitored using the International Normalized Ratio (INR), similar to warfarin.[1]

A key differentiator of tecarfarin is its metabolic pathway. Unlike warfarin, which is metabolized by the cytochrome P450 (CYP450) system (primarily CYP2C9), tecarfarin is hydrolyzed by human carboxylesterase 2 (hCE-2) to a single, inactive metabolite, ATI-5900.[1][2][3] This avoids the genetic variabilities and numerous drug interactions associated with the CYP450 system, promising a more stable and predictable anticoagulant response.[4][5]

Preclinical Studies

Early in vivo pharmacological profiling in beagle dogs demonstrated that tecarfarin's effects on coagulation factors VII and X are similar to warfarin's.[3] These studies, along with in vitro experiments using human liver microsomes, confirmed that VKOR inhibition is the primary mechanism of action.[3] Crucially, co-administration with amiodarone, a known CYP2C9 inhibitor, did not affect the blood levels or anticoagulant activity of tecarfarin, whereas it significantly increased warfarin levels and its anticoagulant effect.[3]

Early-Stage Clinical Research

Tecarfarin has been evaluated in eleven human clinical trials involving over 1,000 individuals.[6][7] Early-phase trials in healthy volunteers were designed to assess its pharmacokinetics (PK), pharmacodynamics (PD), and safety.

Three key studies were performed in human volunteers: a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a comparative study against warfarin.[8][9]

-

Study Design:

-

SAD: 11 cohorts (n=66), with 5 subjects receiving tecarfarin and 1 receiving placebo in each.[8][9]

-

MAD: 7 cohorts (n=43), with 5 volunteers receiving tecarfarin and 1 receiving placebo in each. Dosing continued until the subject's INR reached a target range (TR) of 1.7 to 2.0.[8][9]

-

Comparative: Crossover design (n=28) where subjects received either tecarfarin or warfarin, with doses titrated to an INR target range of 1.5-2.0.[8][9]

-

-

Key Measurements:

Table 1: Pharmacokinetics in Single Ascending Dose (SAD) Study

| Parameter | Result | Citation |

|---|---|---|

| AUC₀₋∞ | Exhibited linearity and dose proportionality | [8] |

| Elimination T₁/₂ | 87 - 136 hours across all doses |[8][9] |

Table 2: Pharmacodynamics and Pharmacokinetics in Multiple Ascending Dose (MAD) Study

| Dose | Effect on INR | Elimination T₁/₂ | Citation |

|---|---|---|---|

| <10 mg | Insignificant effect | 107 - 140 hours | [8][9] |

| 20 mg | 3 subjects reached target range after 2 weeks | 107 - 140 hours | [9] |

| 30 & 40 mg | All subjects reached target range within 5 days | 107 - 140 hours | [9] |

| Steady State | Maintenance dose of 10-20 mg required | 107 - 140 hours |[2][8][9] |

Table 3: Comparative Study: Tecarfarin vs. Warfarin

| Parameter | Tecarfarin | Warfarin | Citation |

|---|---|---|---|

| Target INR Range | 1.5 - 2.0 | 1.5 - 2.0 | [8][9] |

| Mean Dose (Steady State) | 13.9 mg (range 10.0-25.5 mg) | 5.3 mg (range 2.5-9.0 mg) | [8][9] |

| Coagulation Factors (II, VII, IX, X) | Similar concentrations at similar INR levels | Similar concentrations at similar INR levels |[8][9] |

A key advantage of tecarfarin's metabolism is its potential for use in patients with CKD, where warfarin management is complicated.[10]

-

Experimental Protocol: A randomized, crossover study was conducted in subjects with severe CKD (eGFR < 30 mL/min, not on dialysis, n=13) and matched healthy volunteers (n=10). Each participant received a single dose of warfarin (10 mg) and tecarfarin (30 mg) at different times.[10]

Table 4: Pharmacokinetic Comparison in CKD vs. Healthy Volunteers (Single Dose)

| Parameter | (S)-Warfarin | (R,S)-Warfarin | Tecarfarin | Citation |

|---|---|---|---|---|

| Mean Plasma Concentration | ||||

| Increase in CKD vs. Healthy | +44% | +27% | < +15% | [10][11] |

| Elimination Half-Life (T₁/₂) | ||||

| Change in CKD vs. Healthy | +20% | +8% | -8% | [11] |

| Inactive Metabolite (ATI-5900) |

| Increase in CKD vs. Healthy | N/A | N/A | ~8-fold increase |[10] |

These results show that CKD significantly inhibits the metabolism of warfarin but not tecarfarin.[10]

The EMBRACE-AC study was a multi-center, randomized, double-blind trial comparing tecarfarin to warfarin in 607 patients requiring chronic anticoagulation.[12]

-

Primary Endpoint: Time in Therapeutic Range (TTR).

-

Results: The study did not show a statistically significant superiority of tecarfarin over warfarin in the overall population (TTR 72.3% vs 71.5%; p=0.51).[12] However, in a post-hoc analysis excluding INR values while patients were off therapy, tecarfarin showed a significantly higher percentage of INR values in the therapeutic range (68.8% vs. 66.4%; p<0.04).[12] Importantly, no thrombotic events were observed in the tecarfarin group.[11][12]

Safety and Tolerability

Across the early-stage human volunteer studies, tecarfarin was well-tolerated, with no serious adverse events reported.[8][9] In the EMBRACE-AC trial, major bleeding occurred in only 1.6% of subjects receiving tecarfarin.[12] The anticoagulant effect of tecarfarin can be reversed by vitamin K, a readily available antidote.[13][14]

Conclusion of Early-Stage Research

Early-stage research establishes tecarfarin as a novel vitamin K antagonist with a distinct metabolic profile that avoids the CYP450 pathway. Pharmacokinetic and pharmacodynamic studies in healthy volunteers demonstrated dose-proportionality and a predictable anticoagulant response. Studies in patients with chronic kidney disease suggest a significant advantage over warfarin, as tecarfarin's metabolism is not substantially affected by renal impairment. While the Phase II/III EMBRACE-AC trial did not meet its primary endpoint for superiority in a broad population, the data suggest a stable anticoagulation profile and a favorable safety record. This foundational research supports the ongoing late-stage clinical development of tecarfarin for specific patient populations where stable anticoagulation is challenging, such as those with end-stage kidney disease or implanted medical devices.[5][15][16]

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Cadrenal Therapeutics' Tecarfarin Advances to Phase 3 for Thrombosis Prevention [trial.medpath.com]

- 6. cadrenal.com [cadrenal.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 10. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tecarfarin - Wikipedia [en.wikipedia.org]

- 12. cadrenal.com [cadrenal.com]

- 13. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin [prnewswire.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. cadrenal.com [cadrenal.com]

- 16. firstwordpharma.com [firstwordpharma.com]

Tecarfarin Sodium: A Technical Guide to its Reduced Potential for Drug-Food Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecarfarin Sodium (formerly ATI-5923) is a novel vitamin K antagonist (VKA) engineered to provide more predictable and stable anticoagulation than traditional VKAs like warfarin. A key design feature of tecarfarin is its unique metabolic pathway, which avoids the cytochrome P450 (CYP) system, a major source of drug-drug and drug-food interactions associated with warfarin. This technical guide provides an in-depth analysis of tecarfarin's mechanism of action, metabolism, and clinical trial data, with a specific focus on its potential for reduced drug-food interactions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Challenge of VKA Therapy and the Rationale for Tecarfarin

Vitamin K antagonists have been a cornerstone of oral anticoagulation therapy for decades. However, the clinical utility of warfarin, the most widely used VKA, is hampered by its narrow therapeutic window and high inter-individual variability in dose response.[1] This variability is largely attributable to genetic polymorphisms in the CYP2C9 and vitamin K epoxide reductase complex subunit 1 (VKORC1) genes, as well as numerous drug-drug and drug-food interactions.[1] Fluctuations in dietary vitamin K intake, in particular, can significantly impact the international normalized ratio (INR), leading to periods of under- or over-anticoagulation and increasing the risk of thromboembolic or bleeding events.

Tecarfarin was developed to address these limitations. While it shares the same mechanism of action as warfarin—inhibition of VKORC1—it was specifically designed to be metabolized by esterases rather than the CYP450 system.[1] This fundamental difference in metabolic clearance forms the basis for its potential to offer a more predictable anticoagulant response with fewer interactions.

Mechanism of Action: Targeting the Vitamin K Cycle

Tecarfarin, like warfarin, is a vitamin K antagonist that inhibits the vitamin K epoxide reductase (VKOR) enzyme.[2] This enzyme is a critical component of the vitamin K cycle, which is essential for the gamma-carboxylation and subsequent activation of several clotting factors (II, VII, IX, and X) and the anticoagulant proteins C and S.[2] By inhibiting VKOR, tecarfarin reduces the regeneration of vitamin K hydroquinone, the active form of vitamin K, thereby impairing the synthesis of functional clotting factors and exerting its anticoagulant effect. The anticoagulant effect of tecarfarin can be reversed by the administration of vitamin K1.[3]

References

Methodological & Application

Application Notes and Protocols: Tecarfarin Sodium for In Vitro Prothrombin Time (PT) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecarfarin is a novel vitamin K antagonist (VKA) under development as an oral anticoagulant.[1] Similar to warfarin, Tecarfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[2][3] This inhibition disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent coagulation factors II, VII, IX, and X.[3] A key differentiator of Tecarfarin is its metabolism; it is primarily metabolized by esterases rather than the cytochrome P450 (CYP450) system, which is a major pathway for warfarin metabolism.[2] This characteristic suggests a lower potential for drug-drug interactions.[2]

The prothrombin time (PT) assay is a fundamental in vitro coagulation test that evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[4] It measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent.[4] The PT assay is the standard method for monitoring the efficacy of VKA therapy.[5] Results are often expressed as the International Normalized Ratio (INR), which standardizes PT values across different laboratories and reagents.[5]

These application notes provide a detailed protocol for performing an in vitro prothrombin time assay to evaluate the anticoagulant activity of Tecarfarin Sodium.

Mechanism of Action of Tecarfarin

Tecarfarin is a vitamin K antagonist that targets the vitamin K cycle, which is essential for the synthesis of active coagulation factors in the liver. Specifically, Tecarfarin inhibits the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is responsible for converting inactive vitamin K epoxide back into its active, reduced form. The reduced form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X). Without this carboxylation, these clotting factors are released into the circulation in an inactive or partially active form, impairing the coagulation cascade and prolonging the time to clot formation.

Data Presentation

The following table provides representative data on the effect of increasing concentrations of this compound on prothrombin time (PT) and the calculated International Normalized Ratio (INR) in an in vitro setting. This data is for illustrative purposes to demonstrate the expected dose-dependent anticoagulant effect of a Vitamin K antagonist. Actual results may vary depending on the specific experimental conditions, plasma source, and reagents used.

| This compound Concentration (µg/mL) | Mean Prothrombin Time (seconds) | Standard Deviation (seconds) | Calculated INR |

| 0 (Vehicle Control) | 12.5 | 0.4 | 1.0 |

| 1 | 15.2 | 0.6 | 1.3 |

| 5 | 22.8 | 1.1 | 2.1 |

| 10 | 31.5 | 1.5 | 3.0 |

| 20 | 45.1 | 2.2 | 4.5 |

Note: The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI. For this representative data, the Mean Normal PT is assumed to be 12.5 seconds and the International Sensitivity Index (ISI) of the thromboplastin reagent is assumed to be 1.0.

Experimental Protocols

Materials and Reagents

-

This compound (powder form)

-

Vehicle for dissolving this compound (e.g., sterile water or appropriate buffer)

-

Pooled normal human plasma, citrated (platelet-poor)

-

Prothrombin time (PT) reagent (containing tissue thromboplastin and calcium chloride)

-

Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch

-

Calibrated pipettes and sterile, plastic laboratory consumables

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) by dissolving the powder in the appropriate vehicle. Ensure complete dissolution.

-

Working Solutions: Prepare a series of working solutions of this compound by serial dilution of the stock solution with the same vehicle to achieve the desired final concentrations for the assay.

In Vitro Prothrombin Time (PT) Assay Protocol

The following protocol is a general guideline and may require optimization based on the specific coagulation analyzer and reagents used.

-

Reagent and Sample Preparation:

-

Thaw the pooled normal human plasma and PT reagent at 37°C.

-

Keep the plasma on ice until ready to use.

-

Ensure all reagents, plasma, and this compound working solutions are at room temperature before starting the experiment.

-

-

Incubation of Plasma with this compound:

-

In a series of labeled test tubes, add a defined volume of the pooled normal human plasma (e.g., 90 µL).

-

To each tube, add a corresponding volume of the this compound working solution or vehicle control (e.g., 10 µL) to achieve the desired final drug concentrations.

-

Gently mix and incubate the plasma-drug mixture at 37°C for a predetermined period (e.g., 2 hours) to allow for the inhibition of vitamin K-dependent clotting factor synthesis to manifest. Note: As Tecarfarin's mechanism involves inhibiting protein synthesis, a pre-incubation period with a system containing the necessary cellular machinery (e.g., liver microsomes) would be required to observe its full effect. For a simplified plasma-based assay, the direct effect on clotting time is measured.

-

-

PT Measurement (Manual Method):

-

Pre-warm the PT reagent to 37°C.

-

For each sample, pipette the pre-incubated plasma-drug mixture (e.g., 100 µL) into a new clean, pre-warmed test tube.

-

Forcibly add the pre-warmed PT reagent (e.g., 200 µL) to the plasma and simultaneously start a stopwatch.

-

Gently tilt the tube back and forth and observe for the formation of the first fibrin strands (clot).

-

Stop the stopwatch as soon as a visible clot is formed and record the time in seconds.

-

Perform each measurement in duplicate or triplicate.

-

-

PT Measurement (Automated Method):

-

Follow the specific instructions for the automated coagulation analyzer.

-

The instrument will automatically dispense the reagent, monitor clot formation, and report the PT in seconds.

-

-

Data Analysis:

-

Calculate the mean and standard deviation of the PT values for each this compound concentration.

-

Calculate the INR for each concentration using the formula: INR = (Mean PT of sample / Mean PT of vehicle control)^ISI. The ISI value is provided by the manufacturer of the PT reagent.

-

Experimental Workflow Diagram

References

- 1. Tecarfarin - Wikipedia [en.wikipedia.org]

- 2. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring serum prothrombin in patients treated with warfarin or direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. testing.com [testing.com]

Application Notes: Establishing a Murine Model of Deep Vein Thrombosis for Tecarfarin Testing

Introduction Deep vein thrombosis (DVT) is a critical medical condition characterized by the formation of a blood clot within a deep vein, most commonly in the legs. To investigate the pathophysiology of DVT and evaluate novel anticoagulants like Tecarfarin, robust and reproducible animal models are indispensable. Tecarfarin is a novel, orally administered vitamin K antagonist that works by inhibiting vitamin K epoxide reductase (VKOR), thereby impairing the activation of clotting factors II, VII, IX, and X.[1][2] Unlike traditional VKAs such as warfarin, Tecarfarin is metabolized by esterases rather than the cytochrome P450 (CYP450) system, suggesting a more predictable anticoagulant response with fewer drug-drug interactions.[2][3] This document provides a detailed protocol for establishing a stasis-induced murine model of DVT, which is well-suited for assessing the antithrombotic efficacy of Tecarfarin.

Murine Model of Deep Vein Thrombosis: Inferior Vena Cava (IVC) Ligation The stasis-induced DVT model, also known as the IVC ligation model, is a widely used and well-characterized method that mimics the occlusive nature of clinical thrombi.[4] The procedure involves the complete ligation of the inferior vena cava, leading to blood stasis and subsequent thrombus formation. This model produces thrombi of a consistent and predictable size, making it ideal for evaluating the efficacy of anticoagulant therapies.[4][5]

Experimental Workflow and Protocols

The overall experimental process, from animal preparation to final analysis, is outlined below. Adherence to this workflow ensures reproducibility and minimizes variability.

Figure 1: High-level workflow for DVT induction and Tecarfarin evaluation.

Detailed Experimental Protocols

Animals

-

Species: Male C57BL/6 mice are recommended due to their common use and genetic consistency.[5]

-

Age/Weight: 8-12 weeks old, weighing 20-25 grams. Older mice may have more intra-abdominal fat, making surgery more challenging.[6]

-

Housing: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to standard chow and water.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before initiating any experimental procedures.

Tecarfarin Administration

-

Formulation: Prepare Tecarfarin in a suitable vehicle, such as 0.5% methylcellulose, for oral administration.

-

Administration: Administer Tecarfarin or vehicle control via oral gavage. The timing and frequency of dosing should be determined by the specific pharmacokinetic profile of the drug and the study's objectives.

Surgical Procedure: IVC Ligation

-

Anesthesia and Preparation:

-

Anesthetize the mouse with isoflurane (2-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[7][8]

-

Confirm surgical anesthesia by the absence of a pedal withdrawal reflex.

-

Place the animal in a supine position on a heating pad to maintain body temperature.[6] Apply ophthalmic ointment to prevent corneal drying.[7]

-

Shave the abdomen and sterilize the area using alternating scrubs of povidone-iodine and 70% ethanol.

-

-

Surgical Exposure:

-

IVC Dissection and Ligation:

-

Using blunt dissection, carefully separate the IVC from the aorta and surrounding connective tissue just caudal to the renal veins.[6]

-

Ligate all visible side branches and posterior branches of the IVC between the renal veins and the iliac bifurcation using 7-0 prolene sutures or cauterization.[7][10] This is a critical step to ensure complete stasis and prevent variability in thrombus size.[6][8]

-

Pass a 6-0 or 7-0 silk suture underneath the isolated IVC and ligate it completely to induce total blood stasis.[6][7]

-

-

Closure and Recovery:

-

Return the intestines to the abdominal cavity.

-

Close the abdominal wall muscle layer with 5-0 absorbable sutures and the skin with wound clips or non-absorbable sutures.[9]

-

Administer post-operative analgesia as per institutional guidelines.

-

Allow the animal to recover in a clean, warm cage and monitor until fully ambulatory.[7]

-

Sample Collection and Endpoint Analysis

-

Timing: At a predetermined endpoint (e.g., 48 hours post-ligation for an acute thrombus), re-anesthetize the animal.[5]

-

Blood Collection: Perform cardiac puncture to collect blood into citrate-containing tubes for coagulation assays (Prothrombin Time - PT, activated Partial Thromboplastin Time - aPTT) and plasma-based factor activity analysis.

-

Thrombus Harvesting:

-

Re-open the abdominal incision and expose the ligated IVC.

-

Excise the thrombosed IVC segment.

-

Longitudinally open the vessel and carefully remove the thrombus.

-

Blot the thrombus to remove excess blood and immediately record its wet weight. Thrombus weight is a primary endpoint for efficacy.[11]

-

Data Presentation

All quantitative data should be tabulated for clarity and ease of comparison between treatment groups.

Table 1: Thrombus Weight and Coagulation Parameters

| Treatment Group | N | Dose (mg/kg) | Thrombus Weight (mg) | Prothrombin Time (s) | aPTT (s) |

|---|---|---|---|---|---|

| Vehicle Control | 10 | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Tecarfarin | 10 | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Tecarfarin | 10 | Mid | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Tecarfarin | 10 | High | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Vitamin K-Dependent Coagulation Factor Activity

| Treatment Group | N | Dose (mg/kg) | Factor II Activity (%) | Factor VII Activity (%) | Factor IX Activity (%) | Factor X Activity (%) |

|---|---|---|---|---|---|---|

| Vehicle Control | 10 | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Tecarfarin | 10 | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Tecarfarin | 10 | Mid | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Tecarfarin | 10 | High | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Tecarfarin Mechanism of Action

Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K cycle, which is essential for the activation of specific clotting factors that drive the coagulation cascade.

Figure 2: Tecarfarin inhibits VKORC1, blocking the Vitamin K cycle and preventing the activation of coagulation factors.

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [app.jove.com]

- 10. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Tecarfarin in Rat Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tecarfarin is a novel oral anticoagulant that acts as a vitamin K antagonist. Unlike traditional coumarin-based anticoagulants such as warfarin, tecarfarin is primarily metabolized by carboxylesterases rather than the cytochrome P450 system. This characteristic potentially reduces the incidence of drug-drug interactions and variability in patient response due to genetic polymorphisms in CYP enzymes. To support preclinical pharmacokinetic and toxicokinetic studies, a sensitive, specific, and robust analytical method for the quantification of tecarfarin in biological matrices is essential. This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of tecarfarin in rat plasma.

Experimental Protocols

1. Materials and Reagents

-

Tecarfarin reference standard (≥98% purity)

-

Warfarin-d5 (Internal Standard, IS) (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (K2-EDTA as anticoagulant)

2. Standard Solutions and Quality Control Samples

-

Primary Stock Solutions: Prepare individual stock solutions of tecarfarin and warfarin-d5 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the tecarfarin stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the warfarin-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank rat plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).

3. Sample Preparation: Protein Precipitation

-

Thaw frozen rat plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (CC, QC, or unknown).

-

Add 150 µL of the internal standard working solution (100 ng/mL warfarin-d5 in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

4. HPLC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system, is proposed.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Tecarfarin: m/z 459.1 → 161.0 Warfarin-d5 (IS): m/z 312.1 → 166.0 |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Collision Energy | Tecarfarin: 25 eV Warfarin-d5: 20 eV |

Data Presentation

The following tables summarize hypothetical data from a method validation study based on FDA guidelines for bioanalytical method validation.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Tecarfarin | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 4: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 300 | < 10% | ± 10% | < 10% | ± 10% |

| High | 1500 | < 10% | ± 10% | < 10% | ± 10% |

Table 5: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.1 |

| High | 1500 | 95.1 | 101.3 |

Mandatory Visualization

Caption: Experimental workflow for Tecarfarin quantification in rat plasma.

Tecarfarin in End-Stage Renal Disease and Thrombosis: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tecarfarin, a novel vitamin K antagonist, and its potential application in the management of thrombosis in patients with end-stage renal disease (ESRD). This document summarizes key quantitative data from clinical studies, outlines detailed experimental protocols, and provides visualizations of relevant pathways and workflows.

Introduction

Tecarfarin (ATI-5923) is a next-generation oral anticoagulant that, like warfarin, functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex.[1][2] This inhibition disrupts the activation of vitamin K-dependent clotting factors II, VII, IX, and X, thereby exerting an anticoagulant effect.[1] A key differentiating feature of Tecarfarin is its metabolic pathway. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP450) system, particularly CYP2C9, Tecarfarin is primarily inactivated by carboxylesterase 2 (CES2) to a single, inactive metabolite.[1][3] This distinct metabolic route suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response, especially in patient populations with comorbidities and polypharmacy, such as those with ESRD.[3][4]

Patients with ESRD are at a heightened risk for both thrombotic and bleeding events, making anticoagulation therapy particularly challenging.[5] The altered metabolic environment in renal impairment can significantly impact the pharmacokinetics and pharmacodynamics of many drugs, including warfarin.[5][6] Tecarfarin's unique metabolic profile makes it a promising candidate for providing stable anticoagulation in this vulnerable patient population.[7] Clinical trials have been initiated to evaluate the safety and efficacy of Tecarfarin in patients with ESRD.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of Tecarfarin, with a focus on patients with renal impairment.

Table 1: Pharmacokinetic Parameters of Single-Dose Tecarfarin (30 mg) and Warfarin (10 mg) in Subjects with Severe Chronic Kidney Disease (CKD) vs. Healthy Volunteers. [9]

| Parameter | Tecarfarin in CKD (n=13) | Tecarfarin in Healthy Volunteers (n=10) | Warfarin in CKD (n=13) | Warfarin in Healthy Volunteers (n=10) |

| Mean Plasma Concentration | <15% higher than healthy volunteers | Baseline | 27% higher (R,S-warfarin) to 44% higher (S-warfarin) than healthy volunteers | Baseline |

| Elimination Half-life (t½) | Decreased by 8% | Baseline | Increased by 8% (R,S-warfarin) to 20% (S-warfarin) | Baseline |

| Inactive Metabolite (ATI-5900) Concentration | ~8-fold increase | Baseline | Not Applicable | Not Applicable |

Table 2: Dosing and INR Response from a Multiple Ascending Dose Study of Tecarfarin in Healthy Volunteers. [3][10]

| Tecarfarin Dose | Effect on INR | Time to Target INR (1.7-2.0) | Steady State Dose for Target INR |

| <10 mg | Insignificant | Not achieved | Not Applicable |

| 20 mg | Target range reached in 3 subjects | ~2 weeks | 10-20 mg |

| 30 mg & 40 mg | All subjects reached target range | Within 5 days | 10-20 mg (required down-titration) |

Table 3: Comparative Efficacy of Tecarfarin and Warfarin in the EmbraceAC Phase 2/3 Trial. [4][11]

| Parameter | Tecarfarin (n=303) | Warfarin (n=304) | p-value |

| Time in Therapeutic Range (TTR) | 72.3% | 71.5% | 0.51 |

| TTR in patients on CYP2C9 interacting drugs | 72.2% (n=92) | 69.9% (n=87) | 0.15 |

| TTR in patients with CYP2C9 variant and on interacting drugs | 76.5% (n=24) | 69.5% (n=31) | 0.09 |

| Major Bleeding Events | 1.6% | Not specified | Not specified |

| Thrombotic Events | 0 | Not specified | Not specified |

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic Assessment of Tecarfarin in Patients with End-Stage Renal Disease

Objective: To characterize the single-dose pharmacokinetics and pharmacodynamics of Tecarfarin in patients with ESRD compared to healthy subjects.

Study Design: A single-center, open-label, crossover study.

Participant Population:

-

ESRD Group: Patients with an estimated glomerular filtration rate (eGFR) < 15 mL/min/1.73m², including those on dialysis.

-

Control Group: Healthy volunteers with normal renal function.

Methodology:

-

Inclusion/Exclusion Criteria:

-

Inclusion: Age 18-75 years, willing to provide informed consent. For the ESRD group, a confirmed diagnosis of ESRD. For the control group, no history of kidney disease.

-

Exclusion: Known hypersensitivity to vitamin K antagonists, active bleeding, recent major surgery, pregnancy, or lactation.

-

-

Drug Administration:

-

Participants will receive a single oral dose of 30 mg Tecarfarin.

-

A washout period of at least 2 weeks will precede the administration of the comparator drug (e.g., 10 mg warfarin) in a crossover design.

-

-

Pharmacokinetic Sampling:

-

Serial blood samples will be collected at pre-dose (0 hours) and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours post-dose.

-

Plasma will be separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of Tecarfarin and its inactive metabolite, ATI-5900, will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacodynamic Assessment:

-

International Normalized Ratio (INR) will be measured from blood samples collected at the same time points as the pharmacokinetic samples.

-

Activity of vitamin K-dependent clotting factors (II, VII, IX, and X) will be measured at pre-dose and at 24, 72, and 120 hours post-dose.

-

-

Data Analysis:

-

Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ will be calculated using non-compartmental analysis.

-

The relationship between Tecarfarin plasma concentration and INR will be modeled.

-

Protocol 2: Evaluation of Tecarfarin for Thrombosis Prevention in ESRD Patients on Hemodialysis (Based on planned clinical trials)

Objective: To evaluate the safety and efficacy of Tecarfarin for the prevention of thrombotic events in ESRD patients requiring chronic anticoagulation.

Study Design: A multicenter, randomized, open-label, active-control trial (e.g., vs. warfarin).

Participant Population: ESRD patients on maintenance hemodialysis with an indication for chronic anticoagulation (e.g., atrial fibrillation, history of venous thromboembolism).

Methodology:

-

Inclusion/Exclusion Criteria:

-

Inclusion: Age ≥ 18 years, on hemodialysis for at least 3 months, indication for oral anticoagulation.

-

Exclusion: High bleeding risk, contraindication to anticoagulation, life expectancy < 6 months.

-

-

Randomization and Blinding:

-

Patients will be randomized in a 1:1 ratio to receive either Tecarfarin or warfarin.

-

The study will be open-label due to the need for frequent INR monitoring and dose adjustments.

-

-

Dosing and Monitoring:

-

Tecarfarin Group: Starting dose of 10-15 mg/day, with dose adjustments to maintain a target INR of 2.0-3.0. INR will be monitored at least weekly during the initiation phase, then at least monthly once stable.

-

Warfarin Group: Dosing will follow standard of care, with adjustments to maintain a target INR of 2.0-3.0. INR monitoring frequency will be the same as the Tecarfarin group.

-

-

Outcome Measures:

-

Primary Efficacy Endpoint: Composite of all-cause mortality, stroke, and systemic embolism.

-

Primary Safety Endpoint: Major bleeding events, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.

-

Secondary Endpoints: Time in therapeutic INR range (TTR), incidence of minor bleeding, and thrombotic events related to dialysis access.

-

-

Study Duration: Patients will be treated and followed for a minimum of 12 months.

Visualizations

Signaling Pathway of Tecarfarin's Anticoagulant Action

Caption: Mechanism of action of Tecarfarin in inhibiting the vitamin K cycle.

Experimental Workflow for the Pharmacokinetic Study

Caption: Workflow for the pharmacokinetic and pharmacodynamic assessment of Tecarfarin.

Logical Relationship of Tecarfarin's Metabolism and Reduced Drug Interactions

Caption: Metabolic pathways of Warfarin vs. Tecarfarin and implications for drug interactions.

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. ahajournals.org [ahajournals.org]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. A randomised, double blind comparison of tecarfarin, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tecarfarin - Cadrenal Therapeutics - AdisInsight [adisinsight.springer.com]

- 6. Cadrenal Therapeutics' Tecarfarin Advances to Phase 3 for Thrombosis Prevention [trial.medpath.com]

- 7. cadrenal.com [cadrenal.com]

- 8. Cadrenal Therapeutics Announces Clinical Trial Initiation Plans for Tecarfarin in Patients with End-Stage Kidney Disease (ESKD) Transitioning to Dialysis | Nasdaq [nasdaq.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cadrenal.com [cadrenal.com]

Application Notes and Protocols: Experimental Design for Assessing Tecarfarin Efficacy in Left Ventricular Assist Device (LVAD) Models

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental framework for evaluating the efficacy and safety of Tecarfarin, a novel Vitamin K antagonist, as an anticoagulant therapy for patients with Left Ventricular Assist Devices (LVADs).

Introduction

Patients with Left Ventricular Assist Devices (LVADs) require lifelong anticoagulation to mitigate the risk of thromboembolic events, a major cause of morbidity and mortality.[1][2] Warfarin, the current standard of care, presents significant management challenges due to its narrow therapeutic window, numerous drug and food interactions, and the need for frequent international normalized ratio (INR) monitoring.[3][4]

Tecarfarin is a novel Vitamin K antagonist (VKA) that, like warfarin, inhibits the Vitamin K epoxide reductase (VKOR) enzyme complex.[5][6][7] A key differentiating feature of Tecarfarin is its metabolism primarily through carboxylesterases rather than the cytochrome P450 (CYP450) system.[5][6][7][8] This characteristic suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response, which could be particularly beneficial for LVAD patients who are often on complex medication regimens. Furthermore, studies have shown that Tecarfarin's pharmacokinetics are not significantly impacted by severe renal impairment, a common comorbidity in this patient population.[9][10]

There is a planned pivotal clinical trial, the TECH-LVAD trial, which will assess the efficacy and safety of Tecarfarin in patients with LVADs.[11][12][13][14] Tecarfarin has also been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for this indication.[1][11][15]

These application notes and protocols outline a multi-faceted experimental approach to rigorously evaluate Tecarfarin's potential as a superior alternative to warfarin for LVAD recipients. The proposed studies encompass in vitro, ex vivo, and in vivo models to comprehensively assess its performance.

Signaling Pathway: Tecarfarin's Mechanism of Action

The primary mechanism of action for Tecarfarin is the inhibition of the Vitamin K cycle, which is crucial for the post-translational modification of several clotting factors. By inhibiting the Vitamin K epoxide reductase (VKORC1) enzyme, Tecarfarin prevents the reduction of vitamin K epoxide to its active, reduced form. This, in turn, limits the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. The result is the production of functionally inactive clotting factors, leading to a prolongation of clotting time and a reduction in the risk of thrombosis.

Experimental Workflow

The assessment of Tecarfarin's efficacy in LVAD models will follow a tiered approach, progressing from in vitro and ex vivo studies to a more complex in vivo animal model. This workflow allows for a comprehensive evaluation of the drug's performance under increasingly physiological conditions.

Experimental Protocols

In Vitro/Ex Vivo Mock Circulation Loop Studies

Objective: To assess the antithrombotic efficacy and hemocompatibility of Tecarfarin in a controlled in vitro environment simulating an LVAD circuit.

Methodology:

-

Mock Circulation Loop Setup: A mock circulatory loop incorporating a clinical-grade LVAD (e.g., HeartMate 3) will be assembled.[3][16] The loop will be primed with a blood-analog fluid and then with fresh human whole blood.

-

Anticoagulation Protocols: Blood will be treated with different anticoagulant regimens:

-

Control (no anticoagulation)

-

Warfarin (target INR 2.0-3.0)

-

Tecarfarin (equivalent therapeutic concentration to achieve target INR 2.0-3.0)

-

Positive control (e.g., a direct thrombin inhibitor)

-

-

Experimental Run: The loop will be run for a predefined period (e.g., 6 hours) under physiological conditions (temperature, flow rate, pressure).

-

Endpoint Analysis:

-

Primary Endpoint: Time to pump thrombosis, detected by a sudden increase in pump power consumption or a drop in flow.

-

Secondary Endpoints:

-

Thrombus Formation: Visual inspection and quantification of thrombus deposition on LVAD components.

-

Hemolysis: Measurement of plasma-free hemoglobin.

-

Platelet Activation: Flow cytometry analysis of platelet surface markers (e.g., P-selectin).

-

Coagulation Markers: Measurement of thrombin-antithrombin (TAT) complexes and D-dimer levels.

-

-

In Vivo Large Animal LVAD Model

Objective: To evaluate the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety of Tecarfarin in a clinically relevant large animal model of LVAD support.

Methodology:

-

Animal Model: A validated large animal model, such as ovine (sheep) or bovine (calf), will be used due to their anatomical and physiological similarities to humans.[17][18][19][20][21]

-

LVAD Implantation: A clinical-grade LVAD will be surgically implanted in the animals.

-

Anticoagulation Protocol:

-

Animals will be randomized to receive either Warfarin or Tecarfarin.

-

Dosing will be adjusted to maintain a target INR of 2.0-3.0.

-

-

Monitoring and Data Collection (over a 30-90 day period):

-

PK/PD Analysis: Serial blood samples will be collected to determine drug concentrations and INR.

-

Efficacy Assessment:

-

Regular monitoring of LVAD parameters for signs of thrombosis.

-